
5-Fluoroindole
Overview
Description
5-Fluoroindole (CAS 399-52-0) is a fluorinated derivative of indole, characterized by a fluorine atom at the 5-position of the bicyclic heterocyclic structure. Its molecular formula is C₈H₆FN, with a molecular weight of 135.14 g/mol. This compound exhibits unique physicochemical properties due to fluorine’s electronegativity and small atomic radius, making it a valuable building block in pharmaceuticals, materials science, and biocatalysis .
Key applications include:
- Drug Discovery: As a core scaffold in inhibitors targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and myeloperoxidase (MPO) .
- Biocatalysis: Conversion to 5-fluorotryptophan via enzymatic pathways, useful in ¹⁹F NMR studies .
- Materials Science: Electrochemical polymerization into conductive polymers (conductivity: 7.1 × 10⁻² S/cm) for organic light-emitting diodes (OLEDs) .
Preparation Methods
Fischer Indole Synthesis: A Traditional Route with Modern Adaptations
The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold, adapted for 5-fluoroindole through strategic precursor design. The protocol begins with 4-fluoronitrobenzene-4-¹³C (7), which undergoes sequential reduction to form 4-fluoroaniline-4-¹³C (8) . Diazotization and subsequent reduction yield the hydrazine derivative (9), which condenses with ethyl pyruvate to form a hydrazone intermediate. Acid-catalyzed cyclization then produces ethyl 5-fluoro-indole-2-carboxylate-5-¹³C (10), followed by decarboxylation to yield this compound-5-¹³C (1) .
Key Reaction Parameters and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Nitrobenzene reduction | H₂/Pd-C, ethanol, 50°C | 85 |
Hydrazone formation | Ethyl pyruvate, HCl, reflux | 72 |
Cyclization | H₂SO₄, 100°C | 68 |
Decarboxylation | NaOH, Cu powder, quinoline, 200°C | 58 |
This method’s limitations include multi-step purification and moderate decarboxylation efficiency. However, isotopic labeling at the 5-position is achieved using ¹³C-enriched acetone-2-¹³C (4), derived from sodium acetate-1-¹³C (2), ensuring cost-effective ¹³C incorporation .
Sugasawa Reaction: Friedel-Crafts Acylation for Regioselective Synthesis
The Sugasawa indole synthesis offers a streamlined approach via Friedel-Crafts acylation. Starting with 4-fluoroaniline-4-¹³C (8), reaction with chloroacetonitrile in the presence of AlCl₃ generates 1-(2-amino-5-fluorophenyl-5-¹³C)-2-chloroethan-1-one (13) . Reductive cyclization using NaBH₄ facilitates ring closure, yielding this compound-5-¹³C (1) with 65% overall yield.
Advantages Over Fischer Method
-
Reduced Steps : Eliminates decarboxylation requirements.
-
Regioselectivity : Ensures fluorine incorporation at the 5-position due to the directing effects of the amino group.
-
Isotopic Purity : ¹³C labeling is preserved through the use of ¹³C-enriched aniline precursors .
Bischler Indole Synthesis: Trifluoroacetyl-Mediated Cyclization
The Bischler method employs 4-fluoroaniline-4-¹³C (8) and 2-bromoacetaldehyde diethyl acetal to form a Schiff base intermediate. Treatment with trifluoroacetic anhydride (TFAA) induces cyclization, producing 5-fluoro-1-trifluoroacetyl indole-5-¹³C (14). Basic hydrolysis removes the trifluoroacetyl group, yielding the final product with 70% efficiency .
Comparative Analysis of Bischler vs. Fischer
Parameter | Bischler Method | Fischer Method |
---|---|---|
Cyclization Catalyst | TFAA | H₂SO₄ |
Key Intermediate | Trifluoroacetyl indole | Hydrazone |
Isotopic Yield | 92% ¹³C retention | 88% ¹³C retention |
Alternative Methods: Deoxyfluorination and Direct Fluorination
Deoxyfluorination of 5-Hydroxyindole
A two-step process involves nitration of 4-nitrophenol-1-¹³C (5) followed by deoxyfluorination using 2,2-difluoro-1,3-dimethylimidazolidine (DFI) . This method achieves 62% yield under mild conditions (RT, 12 h), avoiding high-temperature regimes .
Direct Fluorination via Halex Reaction
5-Bromoindole reacts with KF in the presence of 18-crown-6 at 150°C, substituting bromine with fluorine. While efficient (55% yield), regiochemical control remains challenging due to competing side reactions at other positions .
Isotopic Labeling Strategies for Biomedical Applications
The synthesis of This compound-5-¹³C highlights the integration of isotopic labeling for drug metabolism studies. Using sodium acetate-1-¹³C (2) as the ¹³C source, researchers generate acetone-2-¹³C (4), which is condensed with sodium nitromalonaldehyde to form 4-nitrophenol-1-¹³C (5) . Subsequent fluorination and cyclization steps ensure precise ¹³C incorporation at the 5-position, critical for nuclear magnetic resonance (NMR) tracking in Mycobacterium tuberculosis studies .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroindole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, this compound readily participates in electrophilic substitution reactions.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
Medicinal Chemistry
5-Fluoroindole has been investigated for its potential therapeutic applications, especially in the treatment of infectious diseases and neurological disorders.
Antimycobacterial Activity
Recent studies have demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In a murine model, this compound was shown to reduce bacterial burden effectively, with a minimum inhibitory concentration (MIC) of 4.7 μM against pan-sensitive strains. This compound displayed comparable efficacy to first-line antibiotics like isoniazid, indicating its potential as a candidate for tuberculosis treatment, particularly against multidrug-resistant strains .
Compound | MIC H37Rv (μM) | MIC PT2 (μM) | MIC PT12 (μM) | CC50 HepG2 (μM) | CC50 Vero (μM) |
---|---|---|---|---|---|
This compound | 4.7 | 4.7 | 4.7 | >20 | >20 |
Isoniazid | 2.3 | 291.7 | 145.8 | - | - |
Neuropharmacology
This compound derivatives have been studied for their effects on neurotransmitter systems, particularly as antagonists at the NMDA receptor complex. Research indicates that certain derivatives can modulate synaptic transmission and may influence cognitive functions and memory formation .
Biosynthesis Applications
This compound serves as an important precursor in biosynthetic pathways, particularly in the production of tryptophan analogs.
Tryptophan Biosynthesis
In microbial systems, this compound can be converted into 5-fluorotryptophan through enzymatic reactions involving Escherichia coli. This conversion is monitored using NMR spectroscopy, allowing for real-time tracking of metabolic processes . The ability to incorporate fluorinated compounds into biological systems enhances the study of metabolic pathways and protein dynamics.
Material Science Applications
The unique electrochemical properties of this compound make it suitable for various applications in material science.
Conductive Polymers
This compound can be polymerized electrochemically to form polyindoles, which exhibit conductive properties. These materials are explored for use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and other electronic devices due to their favorable conductivity and stability .
Property | Value |
---|---|
Oxidative Potential | 1.05 V vs SCE |
Conductivity |
Study on Tuberculosis Treatment
A significant study published in July 2024 highlighted the effectiveness of this compound in reducing Mycobacterium tuberculosis loads in infected mice models. The study detailed the compound's pharmacokinetics and its potential role as an alternative treatment option for drug-resistant tuberculosis strains .
Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound derivatives indicated their potential impact on memory retention and synaptic plasticity through NMDA receptor modulation . This research opens avenues for developing new treatments for cognitive impairments.
Mechanism of Action
The mechanism of action of 5-Fluoroindole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Protein-Ligand Interactions: this compound can bind to proteins, altering their structure and function.
Antimicrobial Activity: The compound exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes.
Comparison with Similar Compounds
Comparison with Halogenated Indoles (Cl, Br)
Table 1: Comparative Bioactivity of Halogenated Indoles in IDO1 Inhibition
Compound | Substituent | IDO1 IC₅₀ (nM) | Cellular EC₅₀ (nM) | Selectivity (TDO2, μM) | Ligand Lipophilicity Efficiency (LLE) | Plasma Protein Binding (fu, plasma) |
---|---|---|---|---|---|---|
5-Fluoroindole (10d) | 5-F | 100 | 260 | 84.0 | High | 4.49% |
5-Chloroindole (10e) | 5-Cl | 37.9 | 320 | 54.4 | Moderate | Lower than fluorinated analogs |
Brominated analog (10c) | 5-Br | 33.8 | >500 | N/A | Lower | Lower |
Key Findings :
- While brominated analogs (e.g., 10c) showed superior enzymatic IC₅₀ (33.8 nM), this compound derivatives exhibited better cellular EC₅₀ (260 nM) and ligand efficiency (LLE > 0.3), attributed to reduced lipophilicity and improved plasma protein binding .
- Chlorinated analogs (e.g., 10e) demonstrated higher enzymatic potency (37.9 nM) but poorer cellular activity compared to fluorinated derivatives .
Positional Isomers: 4-Fluoroindole vs. 6-Fluoroindole
Key Findings :
- S1P1 Agonists : this compound (75a) outperformed 6-fluoroindole (75c) in receptor activation, highlighting the importance of fluorine positioning in receptor binding .
- Protein Labeling : 4-Fluoroindole was optimal for specific protein labeling (hPDIb′x), whereas this compound required system-specific optimization .
Impact on Physicochemical Properties
Table 3: Physicochemical Comparison of Fluorinated Indoles
Compound | Melting Point (°C) | Boiling Point (°C) | Lipophilicity (LogP) | Conductivity (S/cm) |
---|---|---|---|---|
This compound | 45–48 | 299.8 (predicted) | Moderate | 7.1 × 10⁻² |
6-Chloro-5-fluoroindole | 105–107 | N/A | High | N/A |
4-Fluoroindole | N/A | N/A | Moderate | N/A |
Key Findings :
- Melting Points : this compound’s lower melting point (45–48°C) compared to 6-chloro-5-fluoroindole (105–107°C) reflects reduced crystallinity due to fluorine’s smaller size and weaker intermolecular interactions .
- Conductivity : Poly-5-fluoroindole exhibits semiconductor properties (7.1 × 10⁻² S/cm), advantageous for OLED applications .
Biological Activity
5-Fluoroindole (5-FI) is a fluorinated derivative of indole that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is characterized by the substitution of a fluorine atom at the fifth position of the indole ring. This modification influences its chemical properties and biological interactions, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimycobacterial properties of this compound against Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis (TB).
Case Study: Antimycobacterial Efficacy
In a study evaluating the efficacy of 5-FI against various strains of Mtb, including drug-resistant strains, the compound demonstrated significant inhibitory activity. The minimum inhibitory concentration (MIC) values were determined using resazurin reduction microplate assays.
Compound | MIC H37Rv (μM) | MIC PT2 (μM) | MIC PT12 (μM) | MIC PT20 (μM) | CC50 HepG2 (μM) | CC50 Vero (μM) |
---|---|---|---|---|---|---|
5-FI | 4.7 | 4.7 | 4.7 | 4.7 | >20 | >20 |
INH | 2.3 | 291.7 | 145.8 | 291.7 | - | - |
RIF | 0.09 | >48.6 | >48.6 | >48.6 | - | - |
This table indicates that 5-FI exhibits comparable activity to isoniazid (INH), a first-line TB treatment, suggesting its potential as an alternative or adjunct therapy in TB management .
Anticancer Activity
This compound has also been investigated for its anticancer properties, particularly in inhibiting cancer cell proliferation.
Research Findings on Anticancer Activity
A study explored the growth inhibitory effects of various fluorinated indole derivatives on human hepatocellular carcinoma (HCC) cell lines, revealing promising results for this compound derivatives.
Compound | IC50 HuH7 (μM) | IC50 Hep3B (μM) |
---|---|---|
Fluorinated Indole Derivative A | 0.09 | 0.36 |
Fluorinated Indole Derivative B | 42.4 | 15.8 |
This compound | - | - |
The derivatives exhibited varying degrees of cytotoxicity, with some showing superior activity compared to standard chemotherapeutics like sunitinib and sorafenib . The presence of fluorine atoms in these compounds appears to enhance their biological activity.
The biological activity of this compound is attributed to its ability to interfere with cellular processes:
- Inhibition of Enzymatic Activity : Studies suggest that 5-FI may inhibit key enzymes involved in nucleotide synthesis, contributing to its antitumor effects.
- Cellular Uptake and Metabolism : The compound undergoes metabolic conversion within cells, leading to the accumulation of active metabolites that exert toxic effects on rapidly dividing cells .
Safety and Toxicity Profile
While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile:
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing 5-fluoroindole in laboratory settings?
- Synthesis : this compound can be synthesized via heterologous expression in E. coli using this compound as a fluorinated precursor for isotopic labeling, enabling 19F NMR studies of protein interactions . Alternative synthetic routes include Pictet-Spengler methodology for derivatization, as demonstrated in kinase inhibitor synthesis .
- Characterization : Key parameters include purity assessment via GC-MS, melting point determination (44–49°C), and NMR spectroscopy (1H, 19F) for structural confirmation. Physical properties such as density (1.273 g/cm³) and boiling point (258°C at 760 mmHg) should be validated using standardized protocols .
Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?
- Purity : Gas chromatography (GC) with mass spectrometry (GC-MS) is recommended for detecting impurities. Purity thresholds (≥98% by GC) are critical for reproducibility in biochemical assays .
- Stability : Accelerated stability studies under controlled humidity/temperature, coupled with HPLC-UV or NMR, can monitor degradation. Note that this compound is hygroscopic; storage at −20°C in inert atmospheres is advised .
Q. What spectroscopic techniques are optimal for analyzing this compound’s interactions with biomolecules?
- 19F NMR : Highly sensitive for detecting binding to intrinsically disordered proteins (IDPs). Transverse relaxation rates (R2) quantify binding dynamics, with Kd values derived from one-site binding models (e.g., 260 ± 110 µM for NS5A-D2D3 interaction) .
- Circular Dichroism (CD) : Monitors secondary structural changes in proteins upon ligand binding, particularly at high concentrations (≥100 µM) where transient multimerization occurs .
Advanced Research Questions
Q. How can conflicting binding affinity (Kd) values for this compound-protein interactions be resolved?
- Case Study : Discrepancies in reported Kd values (260 µM vs. 380 µM for NS5A-D2D3) may arise from experimental conditions (e.g., protein concentration, buffer composition).
- Resolution : Standardize assay parameters (temperature, ionic strength) and validate using orthogonal methods (e.g., isothermal titration calorimetry or surface plasmon resonance). Cross-reference 19F R2 relaxation data with protein-detected NMR to confirm binding modes .
Q. What advanced strategies quantify the dynamic interaction between this compound and intrinsically disordered proteins (IDPs)?
- Methodology : Employ a one-site binding model integrating 19F transverse/longitudinal relaxation (R2, R1), chemical shift perturbations, and diffusion coefficients. For NS5A-D2D3, this revealed a highly dynamic bound state (τc,B = 46 ps) and rapid off-rate (koff = 800 ± 500 s⁻¹) .
- Data Interpretation : Use least-squares analysis to correlate rotational correlation times (τc) with binding kinetics. Note that IDP flexibility complicates traditional binding models, necessitating ensemble-based approaches .
Q. How does this compound influence the structural propensity of disordered proteins, and how can this be experimentally validated?
- CD and NMR : At low protein concentrations (≤75 µM), this compound minimally alters NS5A-D2D3 disorder. At higher concentrations (200 µM), subtle stabilization of transient secondary structures occurs, detectable via CD ellipticity changes and 19F chemical shift perturbations .
- Implications : High-concentration assays may artificially stabilize structured states, requiring careful interpretation of binding data in physiologically relevant conditions.
Q. What methodologies enable the application of this compound derivatives in antimicrobial studies?
- Bioactivity Screening : Derivatives like Mycobacterium Tuberculosis-IN-5 (MIC = 29.1 µM) are evaluated via microdilution assays. Metabolic stability in liver microsomes and in vivo efficacy (e.g., murine tuberculosis models) validate therapeutic potential .
- Mechanistic Studies : Combine MIC assays with transcriptomics/proteomics to identify target pathways. For example, fluorinated indoles may disrupt tryptophan biosynthesis in pathogens .
Q. Methodological Considerations
Q. How can researchers mitigate experimental artifacts in 19F NMR studies of this compound-protein interactions?
- Control Experiments : Include ligand-only and protein-free samples to account for solvent effects or aggregation.
- Parameter Optimization : Ensure NMR acquisition times (e.g., relaxation delays) align with ligand off-rates to avoid signal saturation. For NS5A-D2D3, R2 rates are sensitive to exchange effects, requiring precise τc,B and koff measurements .
Q. What statistical frameworks are recommended for analyzing contradictory data in this compound research?
- Bayesian Analysis : Incorporates prior knowledge (e.g., published Kd ranges) to refine parameter estimates.
- Error Propagation : Use Monte Carlo simulations to quantify uncertainties in derived values (e.g., Kd, τc) from multi-parameter fits .
Q. Tables for Key Data
Properties
IUPAC Name |
5-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFFPRGJZRXNHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192940 | |
Record name | 5-Fluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-52-0 | |
Record name | 5-Fluoroindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoroindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoroindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-FLUOROINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL8W3FGT5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.